N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Description
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy-dimethylphenyl group attached to an oxazole ring via an ethyl chain
Properties
IUPAC Name |
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-7-11(8-10(2)13(9)17)3-5-15-14(18)12-4-6-19-16-12/h4,6-8,17H,3,5H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPFYPSBPMDSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CCNC(=O)C2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the 4-hydroxy-3,5-dimethylphenyl ethyl intermediate. This intermediate can be synthesized through electrophilic aromatic substitution reactions, where suitable reagents like dimethyl sulfate and phenol are used under controlled conditions .
The next step involves the formation of the oxazole ring, which can be achieved through cyclization reactions. Common reagents for this step include hydroxylamine and carboxylic acids, which react under acidic or basic conditions to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3,5-dimethylbenzaldehyde .
Scientific Research Applications
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethylphenyl ethylamine: Similar structure but lacks the oxazole ring.
1,2-oxazole-3-carboxamide: Contains the oxazole ring but lacks the hydroxy-dimethylphenyl group.
Uniqueness
N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-1,2-oxazole-3-carboxamide is unique due to the combination of the hydroxy-dimethylphenyl group and the oxazole ring, which imparts specific chemical and biological properties not found in similar compounds .
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